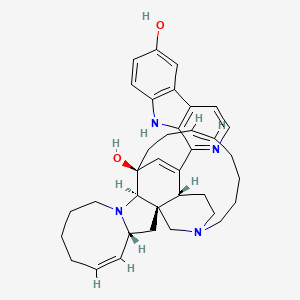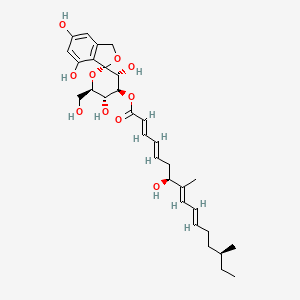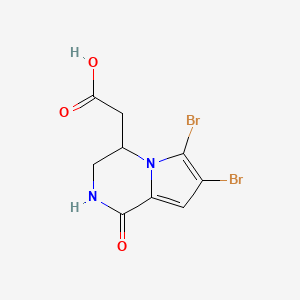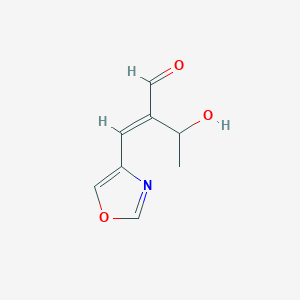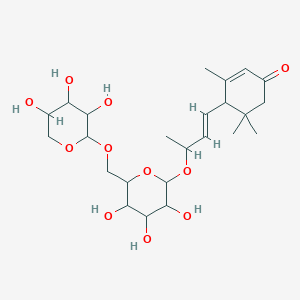
Eriojaposide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eriojaposide a belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Eriojaposide a is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Eriojaposide a has been primarily detected in urine. Within the cell, eriojaposide a is primarily located in the cytoplasm. Outside of the human body, eriojaposide a can be found in fruits. This makes eriojaposide a a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
Eriojaposide A, along with other compounds, has been isolated from the leaf extract of Eriobotrya japonica. The structural characterization of eriojaposide A was based on spectral and chemical evidence, identifying it as a megastigmane glycoside (Ito et al., 2001).
Biocatalysis in Industrial Applications
Eriojaposide A and similar compounds have potential applications in industrial biocatalysis. The use of such compounds in synthetic biology and metabolic engineering programs supports chemical production, highlighting their significance in industrial biocatalysis (Toogood & Scrutton, 2018).
Potential Therapeutic Uses
- Eriodictyol, a flavonoid structurally related to eriojaposide A, has been investigated for its potential in treating type 2 diabetes. It was found to increase insulin-stimulated glucose uptake and improve insulin resistance, suggesting antidiabetic properties (Zhang et al., 2012).
- Echinacoside, another related compound, has shown promising potential in the treatment of Parkinson’s and Alzheimer’s diseases due to its neuroprotective and cardiovascular effects (Liu et al., 2018).
- The use of methyl jasmonate in vineyards has demonstrated an increase in certain aroma classes in grapes, suggesting potential applications of related compounds in enhancing the quality of agricultural products (D'onofrio, Matarese, & Cuzzola, 2018).
Insights into Cellular Mechanisms
Eriodictyol has been shown to activate Nrf2 and induce phase 2 proteins in human ARPE-19 cells, suggesting a role in cellular defense against oxidative injury. This implies that compounds like eriojaposide A could have applications in protecting cells from oxidative stress (Johnson, Maher, & Hanneken, 2009).
Propiedades
Número CAS |
290308-51-9 |
|---|---|
Nombre del producto |
Eriojaposide A |
Fórmula molecular |
C24H38O11 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+ |
Clave InChI |
FFYPJOJFUJFYAT-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=O)CC(C1/C=C/C(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Sinónimos |
(6R,9R)-3-oxo-alpha-ionyl-9-O-beta-xylopyranosyl-(1''-6')-beta-glucopyranoside eriojaposide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



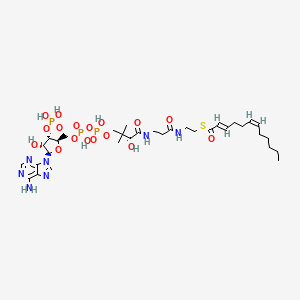
](/img/structure/B1254595.png)
![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)
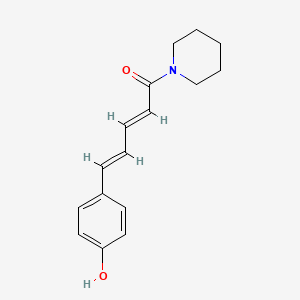
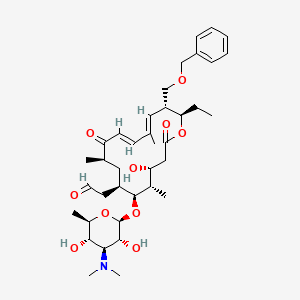
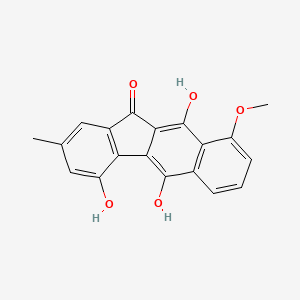
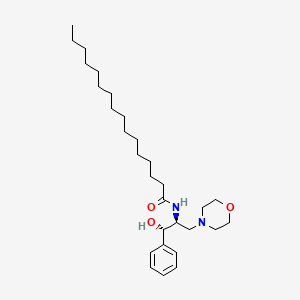
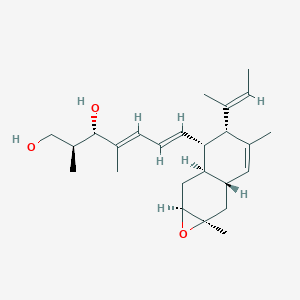
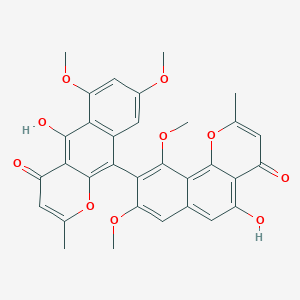
![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)
